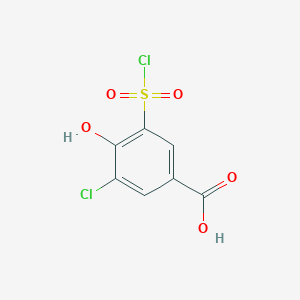
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid
Overview
Description
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid (CCH) is a chlorinated aromatic acid that has a broad range of applications in both scientific research and industrial processes. CCH is a versatile compound that can be used as a reagent in a variety of reactions, as a catalyst in reactions involving the formation of polymers or as a substrate for enzyme-catalyzed reactions. In addition, CCH has been used in the production of pharmaceuticals and other chemicals, as well as in the development of new materials. CCH has also been used in the development of novel catalysts and in the synthesis of new compounds.
Scientific Research Applications
Synthesis of Antimicrobial Compounds
The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in creating antimicrobial 3-quinolinecarboxylic acid drugs, highlights the utility of chlorohydroxybenzoic acids in developing new pharmaceuticals. The process involves several steps including nitration, esterification, and hydrolysis, demonstrating the compound's versatility in organic synthesis (Zhang et al., 2020).
Antibiotic Biosynthesis
In the field of antibiotic biosynthesis, chlorinated analogs of 3-amino-5-hydroxybenzoic acid, a compound structurally similar to 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid, have been synthesized for studies related to several important classes of antibiotics (Becker, 1984).
Pharmaceutical Research
3-Chloro-5-hydroxybenzoic acid has been identified as a selective GPR81 agonist with potential antilipolytic effects in vivo, especially in obesity models. This discovery underscores the compound's significance in pharmaceutical research, particularly in metabolic disorders (Dvorak et al., 2012).
Environmental and Chemical Applications
The study of chlorobenzoic acids, including compounds similar to 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid, has revealed their potential in environmental applications. For example, photodecomposition studies have shown how these compounds can degrade under certain conditions, which is important for environmental remediation and understanding the behavior of these compounds in nature (Crosby & Leitis, 1969).
properties
IUPAC Name |
3-chloro-5-chlorosulfonyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRFXYMSFNUBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)
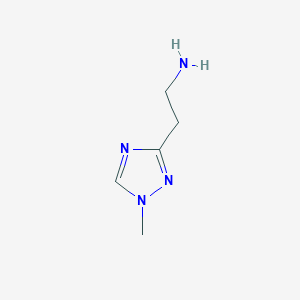
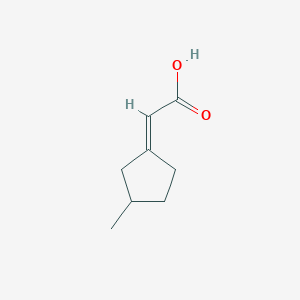
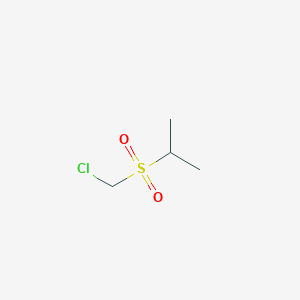
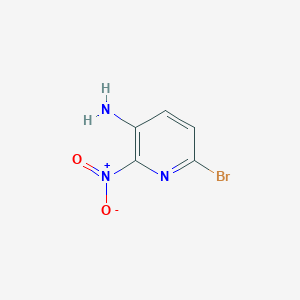
![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)
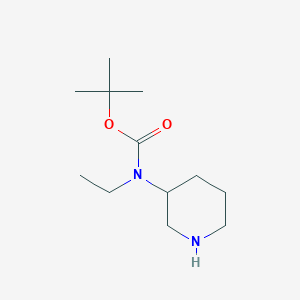
![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)
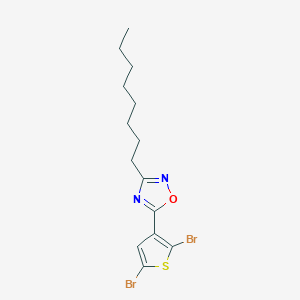

![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
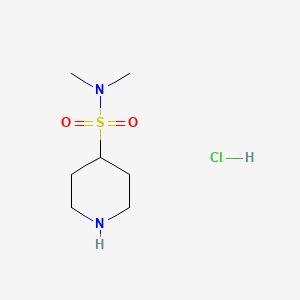
amine dihydrochloride](/img/structure/B1455629.png)